Isoxazole-5-carbonyl chloride

Descripción general

Descripción

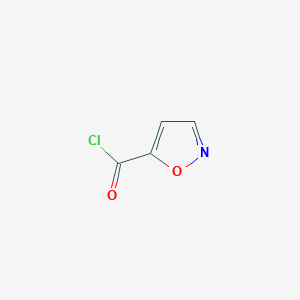

Isoxazole-5-carbonyl chloride is a chemical compound with the molecular formula C₄H₂ClNO₂ and a molecular weight of 131.52 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isoxazole-5-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of isoxazole with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

Isoxazole+SOCl2→Isoxazole-5-carbonyl chloride+SO2+HCl

Another method involves the use of oxalyl chloride (COCl)₂ as the chlorinating agent. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and minimizes the formation of by-products. The use of automated systems also enhances the safety and scalability of the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Isoxazole-5-carbonyl chloride readily reacts with nucleophiles, forming derivatives critical for pharmaceutical and agrochemical applications.

Key Reactions:

-

Amine Reactions : Reacts with amines to form amides. For example, treatment with 1-benzhydrylpiperazine yields derivatives with antitumor potential .

-

Alcohol Reactions : Reacts with alcohols (e.g., methanol) under basic conditions to produce esters.

Table 1: Reaction Conditions and Products

Hydrolysis Reactions

Hydrolysis of the carbonyl chloride group produces isoxazole-5-carboxylic acid, a precursor for further functionalization.

Example :

Condensation Reactions

The compound participates in condensation reactions to form heterocyclic systems and functionalized polymers.

Notable Examples:

-

Anhydride Synthesis : Reacts with iron(II) chloride in acetonitrile to form 2H-azirine-2-carbonyl chloride derivatives .

-

Glyco-conjugate Formation : Condensation with alkynes in the presence of 18-crown-6 and K₂CO₃ yields isoxazole-linked glyco-conjugates .

Table 2: Condensation Reaction Parameters

| Reaction | Catalysts/Reagents | Temperature/Time | Yield (%) | Reference |

|---|---|---|---|---|

| Anhydride Formation | FeCl₂, dry acetonitrile | 25°C, 2 h | 85 | |

| Glyco-conjugate Synthesis | 18-crown-6, K₂CO₃, TsCl | 80°C, 8–10 h | 78 |

Antiviral Compound Development

Condensation with hydrazines generates hydrazides that inhibit SARS-CoV-2 main protease (Mpro) with IC values <4 μM .

Industrial and Pharmaceutical Relevance

-

Drug Intermediates : Used in synthesizing HDAC inhibitors (e.g., compound 19 ).

-

Material Science : Functionalizes polymers for catalytic or sensor applications .

Stability and Handling

-

Moisture Sensitivity : Reacts exothermically with water; requires anhydrous storage.

-

Thermal Stability : Degrades above 150°C, limiting high-temperature applications.

Aplicaciones Científicas De Investigación

Synthetic Applications

Isoxazole-5-carbonyl chloride serves as an important intermediate in the synthesis of various isoxazole derivatives. It can react with amines to form amides, which are crucial in drug development. For example, it has been used to synthesize derivatives that exhibit significant analgesic properties, outperforming standard analgesics like acetylsalicylic acid and paracetamol in certain assays .

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Amide Formation | This compound + Morpholine | 5-Morpholinoisoxazole | 60 |

| Coupling Reaction | This compound + Various amines | 2H-Azirine-2-carboxamides | 77 |

| Cyclization | Isoxazole derivatives with alkynes | Isoxazole-linked glyco-conjugates | Variable |

Biological Applications

Isoxazole derivatives synthesized from this compound have been investigated for their biological activities. Notably, compounds derived from this precursor have shown potential as anti-inflammatory and analgesic agents. Studies indicate that certain isoxazole compounds possess antioxidant properties and have been tested in models such as Caenorhabditis elegans and human fibroblasts .

Case Study: Analgesic Activity

A study reported that specific isoxazole derivatives exhibited superior analgesic effects compared to common analgesics. The effectiveness was measured using the Randall-Selitto pain model, demonstrating a significant reduction in pain at lower doses compared to standard treatments .

Regulatory Information and Safety

This compound is classified as a hazardous material due to its corrosive properties. It requires appropriate safety measures during handling:

- Hazard Statements : Causes severe skin burns and eye damage (H314).

- Precautionary Statements : Wear protective gloves and eye protection (P280).

Mecanismo De Acción

The mechanism of action of isoxazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparación Con Compuestos Similares

Isoxazole-5-carbonyl chloride can be compared with other similar compounds such as:

Thiazole-5-carbonyl chloride: Similar in structure but contains a sulfur atom instead of an oxygen atom.

Oxazole-5-carbonyl chloride: Contains an oxygen atom in the ring but differs in the position of the nitrogen atom.

Pyridine-2-carbonyl chloride: Contains a nitrogen atom in the ring but lacks the oxygen atom.

This compound is unique due to its specific reactivity and the ability to form a wide range of derivatives with diverse applications .

Actividad Biológica

Isoxazole-5-carbonyl chloride (CAS No. 62348-13-4) is a heterocyclic compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, summarizing its mechanisms of action, effects on various biological targets, and relevant case studies.

This compound has the following chemical identifiers:

- Molecular Formula : CHClNO

- Molecular Weight : 131.52 g/mol

- IUPAC Name : 1,2-oxazole-5-carbonyl chloride

- SMILES : ClC(=O)C1=CC=NO1

Isoxazole derivatives, including this compound, have been studied for their inhibitory effects on various enzymes and biological pathways. Key findings include:

- Xanthine Oxidase Inhibition : Isoxazole derivatives have shown promising activity as xanthine oxidase inhibitors (XOIs), which are crucial in treating conditions like hyperuricemia and gout. For instance, a study synthesized novel indole-isoxazole compounds that demonstrated significantly enhanced XO inhibition compared to traditional drugs like allopurinol . The interaction between isoxazole derivatives and the enzyme was characterized by molecular docking studies, revealing key hydrogen bonds that contribute to their inhibitory potency.

Biological Activity Summary Table

Case Studies and Research Findings

- Xanthine Oxidase Inhibitors :

-

Antiviral Activity Against SARS-CoV-2 :

- Research has indicated that certain isoxazole derivatives may inhibit viral replication by targeting specific proteases involved in the SARS-CoV-2 life cycle. Compounds derived from isoxazole structures were evaluated for their ability to inhibit the main protease (Mpro), showing promising results with IC values below 4 μM without cytotoxic effects in cell assays .

- Antitumor Properties :

Propiedades

IUPAC Name |

1,2-oxazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-6-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASLINFISOTVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371542 | |

| Record name | Isoxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62348-13-4 | |

| Record name | Isoxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.